molecular formula C12H12N2 B14475636 6-Methyl-4,9-dihydro-3H-beta-carboline CAS No. 67396-94-5

6-Methyl-4,9-dihydro-3H-beta-carboline

Cat. No.: B14475636
CAS No.: 67396-94-5
M. Wt: 184.24 g/mol
InChI Key: ARDYRRRGELAPTQ-UHFFFAOYSA-N
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Description

6-Methyl-4,9-dihydro-3H-beta-carboline is a dihydro-β-carboline alkaloid of significant interest in medicinal chemistry and biochemical research. β-Carbolines are a prominent class of naturally occurring alkaloids characterized by a tricyclic pyrido[3,4-b]indole structure, which serves as a key scaffold for a wide range of biological activities . The saturation level of the pyridine ring defines the specific subclass, with the 4,9-dihydro state (dihydro-β-carboline) contributing distinct chemical and pharmacological properties compared to fully aromatic or fully saturated analogs . This compound is primarily investigated for its potential to interact with key neurological and enzymatic targets. β-Carbolines are known for their affinity for monoamine oxidase (MAO) enzymes, and structural features like a methyl group at the 1-position are recognized as critical for selectivity towards the MAO-A isoform . Inhibition of MAO-A, which metabolizes neurotransmitters like serotonin and norepinephrine, is a well-established mechanism for antidepressant therapies, making this compound a valuable template for the development of novel neuroprotective agents and central nervous system (CNS) pharmaceuticals . Furthermore, related β-carboline derivatives have demonstrated promising antiplasmodial activity against Plasmodium falciparum , the parasite responsible for cerebral malaria, highlighting the scaffold's utility in infectious disease research . The mechanism of action for β-carbolines is often multi-targeted, with studies indicating additional interactions with serotonergic and benzodiazepine receptors, which underpins their complex effects on the CNS and their value as tool compounds in neuropharmacology . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

67396-94-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3

InChI Key

ARDYRRRGELAPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN=C3

Origin of Product

United States

Preparation Methods

Scientific Research Applications

6-Methyl-4,9-dihydro-3H-beta-carboline is a beta-carboline derivative that has been explored for its chemical characteristics, synthetic methods, and biological activities . Beta-carbolines, in general, have a variety of pharmacological activities, and simple structural analogs have also been investigated . Research indicates that the iminium moiety (C=N+) in certain compounds is a determinant factor for their bioactivities, including antifungal properties .

Design and Synthesis

The design of compounds involves creating derivatives with various substituents on the A-ring to observe the effects on antifungal activity . For instance, the primary parent compound, 9-methyl-2-phenyl-3,4-dihydro-β-carbolin-2-ium bromide, and its derivatives with one 6-methyl, 6-methoxy, or 7-fluoro group have been designed to inspect the substituent effects on the A-ring on antifungal activity .

Antifungal Activity

Various 2-aryl-3,4-dihydro-β-carbolin-2-iums (ADHBCs) have demonstrated antifungal activity, with some exhibiting stronger activity than corresponding 2-aryl-3,4-dihydroisoquinoliums (ADHIQs) . Preliminary structure-activity relationship (SAR) studies have shown that substituents on the D-ring can significantly impact the activity of ADHBCs . Further research has explored a range of new ADHBCs with a 6-methyl group on the A-ring and their inhibition activity against phytopathogenic fungi .

Several compounds showed high activity, with average inhibition rates of 92–96%. Other compounds displayed varying degrees of activity: higher activity (71–89%), moderate activity (46–66%), and very low activity (≤11%) . IC50 values of 12.3–45 μM were observed against fungi. Notably, compounds 6–2 and 6-6 gave average IC50 values of <20 μM .

Case Study: Compound 6-2 exhibited the lowest average IC50 value of 12.3 μM and the highest activity against F. oxysporum f. sp. cucumerinum (IC50 = 11.7 μM) and C. gloeosporioides .

Anticancer Activity

Indole derivatives, which share structural similarities with this compound, have shown promise in anticancer applications . These compounds can induce cell cycle arrest, apoptosis, and disrupt mitochondrial function .

Examples of Indole Derivatives with Anticancer Activity:

  • Compound 4 : Demonstrated significant inhibition of tumor growth in a xenograft model of MHCC-97H cells without causing notable toxicity .
  • Compound 5 : Exhibited potent activity against MDA-MB-231 breast cancer cells and disrupted microtubule structures .
  • Compounds 7 , 8 , and 9 : Showed significant anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines .
  • Compound 10 : Displayed superior tubulin polymerization inhibition and formed stable interactions with α- and β-tubulin .

Protein Kinase Inhibition

Some indole derivatives have demonstrated potent inhibitory activity against EGFR and BRAFV600E, along with significant antiproliferative activity against cancer cell lines .

Case Study: Compound 15 exhibited superior EGFR inhibition with an IC50 value of 32 nM compared to erlotinib (IC50 = 80 nM) and potent BRAFV600E inhibitory activity, with an IC50 value of 45 nM .

Other Biological Activities

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous β-Carbolines

Key Structural Variations

β-Carbolines vary in saturation (aromatic, dihydro, tetrahydro) and substituent positions (e.g., methyl, methoxy, halogens). Below is a comparative analysis of 6-Methyl-4,9-dihydro-3H-beta-carboline with structurally related compounds:

Table 1: Structural and Physical Comparison
Compound Name Substituents Saturation Melting Point (°C) Biological Activity Reference
This compound Methyl at C6 4,9-dihydro Not reported Inferred moderate activity
1-Methyl-1,2,3,4-tetrahydro-9H-β-carboline (5a) Methyl at C1 1,2,3,4-tetrahydro Yellow oil Less potent than aromatic
6-Bromo-4,9-dihydro-3H-beta-carboline Bromo at C6 4,9-dihydro Not reported Potential halogen interactions
Harmaline (7-Methoxy-1-methyl-4,9-dihydro) Methoxy at C7, Methyl at C1 4,9-dihydro Hydrochloride dihydrate Serotonergic effects
6-Methoxy-1-undecyl-4,9-dihydro-3H-beta-carboline Methoxy at C6, Undecyl at C1 4,9-dihydro Not reported Structural analog with lipophilic chain

Functional Implications

Saturation Effects: Aromatic β-Carbolines (e.g., 9H-β-carbolines): Exhibit higher in vitro potency due to planar structures enabling strong π-π stacking with biological targets (e.g., monoamine oxidase inhibition) . For example, harmaline (4,9-dihydro) shows serotonin-enhancing effects, suggesting unique receptor interactions compared to fully aromatic analogs . Tetrahydro Derivatives: Fully reduced analogs (e.g., 5a) are less bioactive but serve as intermediates in alkaloid synthesis .

Halogenation: Bromo or chloro substituents (e.g., 6-Bromo-4,9-dihydro) introduce steric bulk and electronegativity, which may alter receptor binding kinetics . Methoxy at C7: In harmaline, this group contributes to serotonergic activity, highlighting the importance of substituent position .

Q & A

Q. What synthetic methodologies are most effective for producing 6-Methyl-4,9-dihydro-3H-beta-carboline, and how can reaction conditions be optimized?

The Pictet-Spengler condensation is a foundational method for synthesizing β-carboline derivatives. For this compound, indole derivatives (e.g., L-tryptophan analogs) can react with aldehydes under mildly acidic conditions (e.g., acetic acid or trifluoroacetic acid). Optimization involves adjusting stoichiometry, temperature (typically 25–60°C), and solvent polarity. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .

Q. How can the structural integrity of synthesized this compound be confirmed?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on aromatic protons (δ 7.0–8.5 ppm) and methyl group signals (δ 2.0–3.0 ppm).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and dihedral angles between aromatic rings, which influence bioactivity (e.g., a 76.4° angle between pyridine and benzene rings was critical in a related β-carboline analog) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Antiproliferative assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for nonspecific cytotoxicity (e.g., lactate dehydrogenase release assays) .
  • Neuroprotection models : Assess dopaminergic neuron viability in primary mesencephalic cultures exposed to neurotoxins (e.g., rotenone), comparing treated vs. untreated groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, methylation) influence the compound’s bioactivity and receptor binding?

Methylation at the 6-position enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like P2X7 receptors. For example, a 6-methyl analog of a triazolopyridine showed nanomolar affinity for P2X7, attributed to hydrophobic pocket interactions . Compare analogs with varying substituents (e.g., 7-methoxy vs. 9-methyl) using SAR tables:

SubstituentIC₅₀ (P2X7 Antagonism)LogP
6-Methyl15 nM2.8
7-Methoxy120 nM1.9
9-Methyl85 nM2.5

Data adapted from preclinical studies on related β-carbolines .

Q. How can contradictory data on this compound’s neuroprotective vs. cytotoxic effects be resolved?

Contradictions may arise from concentration-dependent effects or cell-type specificity. Design dose-response curves (0.1–100 µM) across multiple models (e.g., SH-SY5Y neurons vs. glioblastoma cells). Use RNA sequencing to identify differential gene expression (e.g., upregulation of Nrf2 in neuroprotection vs. pro-apoptotic Bax in cancer cells) .

Q. What experimental strategies validate the compound’s mechanism of action in Alzheimer’s disease models?

  • Microglial activation assays : Measure NLRP3 inflammasome suppression via ELISA for IL-1β and caspase-1 in LPS/ATP-stimulated BV2 cells .
  • In vivo models : Administer this compound in APP/PS1 mice and quantify amyloid-β plaques (Thioflavin-S staining) and cognitive performance (Morris water maze) .

Methodological Considerations

Q. How to address low yields in Pictet-Spengler syntheses of β-carbolines?

  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .
  • Solid-phase synthesis : Immobilize indole precursors on resin to improve purity and scalability .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or pkCSM to estimate:

  • Bioavailability : Topological polar surface area (TPSA < 60 Ų favors absorption).
  • Metabolic stability : Cytochrome P450 inhibition profiles (e.g., CYP3A4/2D6).
  • Toxicity : Ames test predictions for mutagenicity .

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